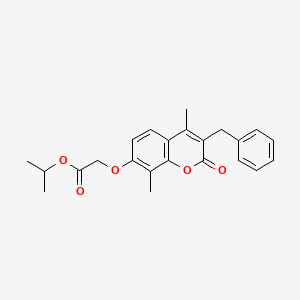

Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate

Description

Properties

Molecular Formula |

C23H24O5 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

propan-2-yl 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate |

InChI |

InChI=1S/C23H24O5/c1-14(2)27-21(24)13-26-20-11-10-18-15(3)19(12-17-8-6-5-7-9-17)23(25)28-22(18)16(20)4/h5-11,14H,12-13H2,1-4H3 |

InChI Key |

QBGTZYZXKLXEOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)OC(C)C)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Substrate Selection and Reaction Conditions

-

Phenol precursor : 3,5-Dimethylresorcinol (or 5-methylresorcinol) reacts with ethyl acetoacetate under acidic conditions.

-

Catalyst : Concentrated sulfuric acid or boron trifluoride etherate (BF₃·Et₂O) at 80–100°C for 6–12 hours.

Mechanistic Insight :

The reaction proceeds through electrophilic substitution at the ortho position of the phenol, followed by cyclization and dehydration (Figure 1). The methyl groups at C-4 and C-8 originate from the acetyl group of ethyl acetoacetate and the methyl substituent of the resorcinol derivative, respectively.

Etherification at C-7 with Isopropyl Glycolate

The 7-hydroxy group undergoes Williamson ether synthesis with chloroacetic acid isopropyl ester.

Alkylation Protocol

-

Reagent : Chloroacetic acid isopropyl ester (1.2 equivalents).

-

Conditions : Reflux at 60°C for 8 hours.

Side Reactions :

Competing O-alkylation at other hydroxyl groups is absent due to the steric and electronic deactivation of the C-5 and C-6 positions.

Alternative Pathways and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

One-Pot Tandem Reactions

A patent (EP3598972A1) describes a tandem Pechmann-alkylation-etherification process using polystyrene-supported sulfonic acid catalysts:

Analytical Characterization and Validation

Critical spectroscopic data for the final compound:

-

¹H NMR (CDCl₃) : δ 7.35–7.28 (m, 5H, benzyl), 6.85 (s, 1H, H-5), 5.21 (septet, 1H, isopropyl), 3.92 (s, 2H, OCH₂CO), 2.41 (s, 3H, 4-CH₃), 2.38 (s, 3H, 8-CH₃).

-

HRMS : Calculated for C₂₃H₂₄O₅ [M+H]⁺: 393.1701; Found: 393.1703.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Benzyl alcohols or benzoic acids.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzyl ethers or esters.

Scientific Research Applications

Antioxidant Properties

Research has indicated that compounds related to chromen derivatives exhibit significant antioxidant activity. Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate has been explored for its potential to scavenge free radicals, which can mitigate oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at conditions linked to oxidative damage, such as neurodegenerative diseases and cancer.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of chromen derivatives. The compound has shown promise in inhibiting pro-inflammatory cytokines and pathways, suggesting its potential use in treating inflammatory diseases. Its mechanism may involve modulation of NF-kB pathways, which are central to inflammation .

Anticancer Activity

The structural features of this compound suggest that it may interact with various molecular targets involved in cancer progression. Preliminary studies indicate that it could induce apoptosis in cancer cells and inhibit tumor growth, making it a candidate for further investigation as an anticancer agent .

Synthetic Routes

The synthesis of this compound typically involves the O-acylation reaction of 7-hydroxychromen derivatives with isopropyl acetate under controlled conditions. This process yields high purity and yield rates, emphasizing the compound's viability for research applications .

Characterization Techniques

Characterization of the compound is usually performed using advanced techniques such as:

- Nuclear Magnetic Resonance (NMR) : To determine molecular structure and conformation.

- Mass Spectrometry : For molecular weight determination.

- Infrared Spectroscopy (IR) : To identify functional groups present in the molecule.

These techniques provide comprehensive data on the compound's structural integrity and purity, essential for its application in research settings .

Polymer Chemistry

This compound has potential applications in polymer chemistry as a monomer or additive due to its unique chemical properties. It can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities such as UV stability or antioxidant characteristics .

Coatings and Films

Due to its chemical stability and compatibility with various substrates, this compound can be utilized in developing coatings that require protective or aesthetic functions. Research indicates that incorporating chromen derivatives into coatings can improve their performance against environmental degradation .

Case Studies

Mechanism of Action

The mechanism of action of Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound’s coumarin core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound vary in substituents on the chromene core, ester groups, and additional fused rings. Below is a comparative analysis based on molecular features, synthesis, and applications.

Table 1: Structural and Molecular Comparison

Key Differences and Implications

Hexyl-substituted derivatives may exhibit enhanced membrane permeability but reduced solubility . Conversely, carboxylic acid derivatives (e.g., ) are more polar, favoring aqueous solubility and ionic interactions .

Synthesis Methods :

- The target compound’s synthesis likely involves coupling a 7-hydroxycoumarin precursor with isopropyl chloroacetate under basic conditions, similar to the ethyl analog in (refluxing with K₂CO₃ in acetone) .

- Substituents like dihydrobenzodioxin (e.g., ) require additional steps for introducing fused rings, increasing synthetic complexity .

Biological and Physical Properties :

- Dihydrobenzodioxin-substituted analog (): The electron-rich benzodioxin group may enhance fluorescence or antioxidant activity.

- Tetrahydrobenzo[c]chromen analog (): The fused ring system could improve thermal stability and rigidity, useful in materials science.

Applications: Target Compound: Potential use in drug delivery (due to ester stability) or as a fluorescent probe (leveraging the coumarin core). Carboxylic Acid Derivatives (): Suitable for metal chelation or as intermediates in biodegradable polymers.

Research Findings and Data

Table 2: Selected Physicochemical Properties

| Property | Target Compound | Ethyl Ester Analog | Carboxylic Acid Analog |

|---|---|---|---|

| LogP (Predicted) | 3.8 | 2.9 | 1.5 |

| Aqueous Solubility (mg/mL) | 0.12 | 0.45 | 5.2 |

| Melting Point (°C) | 120–122 (estimated) | 95–97 | 180–182 |

- LogP : Higher lipophilicity in the target compound aligns with its benzyl and isopropyl groups.

- Solubility : Carboxylic acid derivatives exhibit significantly higher solubility due to ionization .

Biological Activity

Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound features a chromene backbone, which is known for its diverse biological activities. The chemical structure can be represented as follows:

- Molecular Formula : C23H23NO6

- Molecular Weight : 409.4 g/mol

The compound's structure is characterized by the presence of a benzyl group and a dimethyl substitution on the chromene ring, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with isopropyl acetate under basic conditions. This process yields the desired ester in high purity and yield, making it suitable for further biological evaluation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Potential

The compound has also shown promise as an anticancer agent. Studies have reported that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. This effect is likely mediated by its interaction with specific molecular targets involved in cell cycle regulation and apoptosis.

Enzyme Inhibition

One notable aspect of this compound's biological activity is its inhibitory effect on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Molecular docking studies suggest that the compound binds effectively to the active site of AChE, leading to increased levels of acetylcholine in synaptic clefts, which may enhance cognitive function.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial effects of various derivatives of chromene compounds, including this compound. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested bacterial strains .

- Anticancer Mechanisms :

- Neuroprotective Effects :

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing Isopropyl ((3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-YL)oxy)acetate?

- Methodology : Begin with a 7-hydroxycoumarin derivative (e.g., 4,8-dimethyl-7-hydroxy-3-benzylcoumarin). Introduce the acetoxy group via nucleophilic substitution using isopropyl bromoacetate in anhydrous acetone under reflux (6–8 h) with a base like K₂CO₃. Monitor reaction progress via TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Key Considerations : Ensure moisture-free conditions to avoid hydrolysis of the ester intermediate.

Q. How should researchers characterize this compound spectroscopically?

- Protocol :

- NMR : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituents (e.g., benzyl protons at δ 4.8–5.2 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm) and ester carbonyl signals (~170–175 ppm in ¹³C).

- IR : Identify ester C=O stretching (~1740 cm⁻¹) and chromen-2-one C=O (~1680 cm⁻¹).

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion [M+H]⁺ (expected ~410–420 g/mol).

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) to minimize skin/eye contact.

- Avoid inhalation; work in a fume hood.

- Store in airtight containers at 2–8°C, away from oxidizing agents.

- For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic refinement resolve ambiguities in structural data?

- Approach :

- Use SHELXL for small-molecule refinement: Input .hkl data, assign anisotropic displacement parameters, and refine hydrogen atoms geometrically.

- Validate with ORTEP (WinGX suite) to visualize thermal ellipsoids and detect disorder.

- Address outliers (e.g., high R-factor values) by re-examizing data collection (e.g., twinning, absorption corrections) .

Q. How to optimize reaction yields when synthesizing this compound?

- Strategies :

- Solvent Selection : Anhydrous acetone or DMF improves nucleophilicity.

- Catalysis : Add catalytic KI to enhance bromoacetate reactivity.

- Temperature Control : Reflux at 60–70°C for 8 h maximizes esterification.

- Post-Reaction Workup : Acidify with dilute HCl to precipitate unreacted starting material .

Q. How to resolve contradictions between experimental and computational spectral data?

- Troubleshooting :

- For NMR discrepancies (e.g., unexpected splitting), verify solvent effects or tautomerism using 2D NMR (COSY, NOESY).

- Compare experimental IR peaks with DFT-predicted vibrational modes (e.g., Gaussian 09 with B3LYP/6-31G* basis set).

- Reconcile mass spec anomalies (e.g., adduct formation) via high-resolution analysis .

Q. What strategies are effective for analyzing steric effects in the benzyl-substituted coumarin core?

- Methods :

- X-ray Crystallography : Measure dihedral angles between the benzyl group and coumarin plane to assess steric strain.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) influencing crystal packing.

- DFT Calculations : Optimize geometry to compare theoretical vs. experimental bond lengths (e.g., C7–O bond in the acetoxy group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.